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Compound of Interest

Compound Name: GFP16

Cat. No.: B10816711 Get Quote

Initial searches for the fluorescent protein "GFP16" have not yielded specific results,

suggesting that this may not be a standard or widely recognized nomenclature. It is possible

that "GFP16" is a laboratory-specific name, a typographical error, or refers to a specific

construct, such as a fusion of GFP with a protein of interest (e.g., Hsp16-GFP).[1]

To provide relevant and actionable information, this document will focus on the applications of a

well-characterized and commonly used variant, Enhanced Green Fluorescent Protein (EGFP),

for tracking protein localization. The principles, protocols, and data presentation formats

described herein are broadly applicable to other GFP variants as well. Should you have a more

specific name or context for "GFP16," these guidelines can be readily adapted.

Application Notes: EGFP for Tracking Protein
Localization
Introduction

Enhanced Green Fluorescent Protein (EGFP) is a powerful tool for visualizing and quantifying

the localization and dynamics of proteins within living cells.[2] By genetically fusing the EGFP

coding sequence to that of a protein of interest, researchers can create a fluorescently tagged

protein whose location can be monitored in real-time using fluorescence microscopy.[3] This

approach offers significant advantages over traditional methods like immunofluorescence,

including the ability to study dynamic processes in living cells and avoid potential artifacts from

fixation and antibody labeling.[4]
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Key Applications

Subcellular Localization: Determining the specific organelles or cellular compartments where

a protein resides.[5][6] This is crucial for understanding protein function, as a protein's

location is often tightly linked to its role in cellular processes.[6]

Protein Trafficking and Dynamics: Observing the movement of proteins between different

cellular compartments in response to various stimuli or during processes like the cell cycle.

[7][8]

Protein-Protein Interactions: Co-localizing two different fluorescently tagged proteins to

investigate potential interactions.[5]

High-Throughput Screening: Utilizing automated microscopy to screen for changes in protein

localization in response to drug candidates or genetic perturbations.[9]

Reporter for Gene Expression: Using the expression of a GFP-tagged protein as a readout

for the activity of a specific promoter.[10][11]

Considerations for Experimental Design

Choice of Fusion Terminus (N- vs. C-terminus): The position of the EGFP tag (at the N- or C-

terminus of the protein of interest) can sometimes affect the protein's folding, function, or

localization.[9][12] It is often advisable to test both N- and C-terminal fusions to determine

which one retains the native protein's localization and function.[13]

Linker Sequences: A short, flexible peptide linker between the EGFP and the protein of

interest can help to ensure that both domains fold correctly and function independently.[14]

Expression Levels: Overexpression of the fusion protein can sometimes lead to

mislocalization or aggregation artifacts.[4] It is important to use expression systems that

allow for tunable or near-physiological expression levels.

Monomeric Variants: Using a monomeric version of EGFP (mEGFP) is recommended to

prevent artificial dimerization or oligomerization of the tagged protein, which could affect its

localization.[12][15]
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Quantitative Data Summary
The following tables summarize typical quantitative data obtained from EGFP-based protein

localization experiments.

Table 1: Spectroscopic Properties of EGFP

Property Value

Excitation Maximum 488 nm

Emission Maximum 509 nm

Molar Extinction Coefficient 56,000 M⁻¹cm⁻¹

Quantum Yield 0.60

Data compiled from various sources.

Table 2: Example Quantification of Protein Translocation

Condition

Cytoplasmic
Fluorescence
Intensity (Mean ±
SD)

Nuclear
Fluorescence
Intensity (Mean ±
SD)

Nuclear/Cytoplasmi
c Ratio

Unstimulated 150.2 ± 12.5 35.8 ± 5.1 0.24

Stimulated (e.g., with

growth factor)
85.6 ± 9.8 180.4 ± 15.2 2.11

This table represents hypothetical data to illustrate the quantitative analysis of protein

translocation from the cytoplasm to the nucleus upon stimulation.

Experimental Protocols
Protocol 1: Generation of an EGFP Fusion Construct
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This protocol describes the basic steps for cloning a gene of interest into a mammalian

expression vector containing an N-terminal EGFP tag.

Materials:

Mammalian expression vector with N-terminal EGFP (e.g., pEGFP-C1)

cDNA of the protein of interest

Restriction enzymes and T4 DNA ligase

Competent E. coli for cloning

Plasmid purification kit

Method:

Primer Design: Design PCR primers to amplify the coding sequence of your protein of

interest. The primers should include restriction sites that are compatible with the multiple

cloning site of the pEGFP-C1 vector. Ensure the protein of interest will be in-frame with the

EGFP tag.

PCR Amplification: Perform PCR to amplify the gene of interest from a cDNA template.

Restriction Digest: Digest both the PCR product and the pEGFP-C1 vector with the chosen

restriction enzymes.

Ligation: Ligate the digested PCR product into the digested pEGFP-C1 vector using T4 DNA

ligase.

Transformation: Transform the ligation reaction into competent E. coli.

Screening and Sequencing: Select bacterial colonies, purify the plasmid DNA, and verify the

correct insertion and sequence of your gene of interest by restriction digest and DNA

sequencing.
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Protocol 2: Transfection and Live-Cell Imaging of EGFP
Fusion Proteins
This protocol outlines the procedure for introducing the EGFP fusion construct into mammalian

cells and visualizing the protein localization.

Materials:

Purified EGFP fusion plasmid DNA

Mammalian cell line (e.g., HEK293T, HeLa)

Cell culture medium and supplements

Transfection reagent (e.g., Lipofectamine)

Glass-bottom imaging dishes

Fluorescence microscope with appropriate filters for EGFP

Method:

Cell Seeding: One day before transfection, seed the mammalian cells onto glass-bottom

imaging dishes at a density that will result in 50-80% confluency on the day of transfection.

Transfection: Prepare the DNA-transfection reagent complexes according to the

manufacturer's protocol and add them to the cells.

Expression: Incubate the cells for 24-48 hours to allow for expression of the EGFP fusion

protein.

Live-Cell Imaging: Replace the culture medium with imaging medium. Visualize the

subcellular localization of the EGFP-tagged protein using a fluorescence microscope.

Acquire images using appropriate excitation and emission filters for EGFP (e.g., 488 nm

excitation, 500-550 nm emission).[16]
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Caption: A generalized workflow for tracking protein localization using EGFP fusions.
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Caption: Visualization of a signaling pathway leading to protein translocation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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